molecular formula C₃₀H₃₉N₅O₈ B1574817 N-terminally acetylated Leu-enkephalin

N-terminally acetylated Leu-enkephalin

Cat. No. B1574817
M. Wt: 597.66
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-terminally acetylated Leu-enkephalin is the N-terminally acetylated form of Leu-enkephalin. Leu-enkephalin is a five amino acid endogenous peptide that acts as an agonist at opioid receptors.

Scientific Research Applications

Enhanced Proteolytic Stability

N-terminally acetylated Leu-enkephalin shows a significant increase in proteolytic stability, as evidenced by its resistance to hydrolysis by aminopeptidase M. Studies using high-performance liquid chromatography and mass spectrometry reveal that less than 10% of acetylated Leu-enkephalin is hydrolyzed after 30 minutes, and only a maximum of 54% is hydrolyzed after 8 hours, highlighting its enhanced stability compared to non-acetylated forms (Jayawardene & Dass, 1999).

Neurotransmission and Pain Modulation

Leu-enkephalin plays a role as an opioid peptide modulating nociception in the spinal cord. Its role in both pre- and postsynaptic interactions has been explored. Ultrastructural localization studies in the monkey dorsal horn suggest that neurons containing Leu-enkephalin may modulate nociception directly by synapsing with spinothalamic tract cells and interacting with primary afferent terminals (Aronin et al., 1981).

Structural Studies and Opiate Receptor Affinity

Research has focused on understanding the structural behavior of Leu-enkephalin and its interaction with opiate receptors. NMR studies have contributed to understanding the conformational behavior of Leu-enkephalin, which is crucial for its interaction with receptors. These studies aid in understanding the structure-activity relationship of this peptide (Garbay‐Jaureguiberry et al., 1977).

Role in Oxidative Processes

Enkephalins, including Leu-enkephalin, interact with reactive oxygen species. This interaction leads to the formation of opiomelanin pigments, suggesting a possible route for opiomelanin synthesis without enzyme intervention. This highlights an additional role of enkephalins in oxidative processes within the body (Fontana et al., 2001).

Drug Delivery and Stability Enhancement

Research into prodrugs of Leu-enkephalin, such as the synthesis of 4-imidazolidinone prodrugs, aims to enhance the stability and delivery of Leu-enkephalin. These prodrugs show promise in providing global stabilization against degradation at the blood-brain barrier and in plasma, potentially making them suitable for intravenous delivery to target areas like the brain (Bak et al., 1999).

properties

Product Name

N-terminally acetylated Leu-enkephalin

Molecular Formula

C₃₀H₃₉N₅O₈

Molecular Weight

597.66

sequence

One Letter Code: Ac-LYGGLFDL-COOH

synonym

Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH

Origin of Product

United States

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